Methyl 4-bromo-3-(chloromethyl)benzoate is an aromatic compound with the molecular formula and a molecular weight of approximately 263.52 g/mol. It appears as a white to light yellow solid and has a melting point ranging from 57.0 to 61.0 °C . The compound is characterized by the presence of both bromine and chlorine substituents on the benzene ring, which contribute to its unique chemical properties.
Several synthetic routes exist for producing methyl 4-bromo-3-(chloromethyl)benzoate:
Methyl 4-bromo-3-(chloromethyl)benzoate finds applications in various fields:
Methyl 4-bromo-3-(chloromethyl)benzoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-bromo-2-(chloromethyl)benzoate | Different position of chlorine on the benzene ring | |
| Methyl 4-bromobenzoate | Lacks chloromethyl group | |
| Methyl 3-chlorobenzoate | Lacks bromine substituent | |
| Methyl 4-bromo-3-(bromomethyl)benzoate | Contains two bromine substituents |
Methyl 4-bromo-3-(chloromethyl)benzoate is unique due to its combination of both bromine and chloromethyl groups, which may confer distinct chemical reactivity and biological properties compared to its analogs.
Methyl 4-bromo-3-(chloromethyl)benzoate is systematically named according to IUPAC rules as methyl 4-bromo-3-(chloromethyl)benzoate. Its structure consists of a benzoate core with three substituents:
The molecular formula $$ \text{C}9\text{H}8\text{BrClO}_2 $$ corresponds to a molecular weight of 263.51 g/mol. Key spectral identifiers include:
A comparative analysis of its 3D conformation reveals steric interactions between the bulky chloromethyl and bromine groups, influencing its reactivity in substitution reactions.
Organohalides have evolved from perceived environmental pollutants to recognized tools in synthetic and natural chemistry. While naturally occurring organohalides like chloromethane are produced in vast quantities by marine organisms and volcanoes, synthetic variants such as methyl 4-bromo-3-(chloromethyl)benzoate emerged in the late 20th century alongside advances in halogenation methodologies.
The compound’s development aligns with patents for halogenating benzoic acids, such as the use of bromine or chlorine donors in ethyl acetate solvents. Unlike natural organohalides, which often serve ecological roles (e.g., defense mechanisms in marine sponges), this synthetic derivative is tailored for applications in pharmaceutical and materials science intermediates.
Positional isomerism profoundly impacts the physicochemical properties of halogenated benzoates. The table below contrasts methyl 4-bromo-3-(chloromethyl)benzoate with related isomers:
The unique combination of bromine and chloromethyl groups in methyl 4-bromo-3-(chloromethyl)benzoate enhances its electrophilicity, making it a versatile substrate for nucleophilic aromatic substitutions.
The molecular architecture of methyl 4-bromo-3-(chloromethyl)benzoate exhibits a substituted benzene ring with three distinct functional groups positioned at specific carbon atoms [1]. The compound possesses the molecular formula C₉H₈BrClO₂ with a molecular weight of 263.52 grams per mole . The benzene ring serves as the central aromatic core, maintaining the characteristic planar geometry typical of aromatic systems [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈BrClO₂ | |
| Molecular Weight (g/mol) | 263.52 | |
| IUPAC Name | Methyl 4-bromo-3-(chloromethyl)benzoate | |
| SMILES Notation | COC(=O)C1=CC=C(Br)C(=C1)CCl |
Table 1: Molecular Architecture Data for Methyl 4-bromo-3-(chloromethyl)benzoate
The crystallographic analysis reveals that the bromine atom occupies the para position (position 4) relative to the carboxylate ester group, while the chloromethyl substituent is positioned at the meta location (position 3) [4]. The dihedral angle between the benzene ring and the ester segment typically ranges from 6.6° to 14.5°, as observed in related aromatic ester structures [4]. The chloromethyl side chain exhibits conformational flexibility, with the carbon-chlorine bond capable of rotating around the aromatic carbon-methylene bond axis [4].
The geometric arrangement of these substituents creates a unique three-dimensional molecular structure where the electron-withdrawing effects of the bromine and chloromethyl groups significantly influence the overall molecular conformation [4]. The planar aromatic ring system maintains its characteristic bond lengths and angles, with the carbon-carbon bonds within the benzene ring measuring approximately 1.39 Ångströms [4].
The electronic structure of methyl 4-bromo-3-(chloromethyl)benzoate is significantly influenced by the presence of multiple electron-withdrawing substituents on the aromatic ring [10] [11]. The bromine atom at position 4 exhibits a dual electronic effect, acting as an inductive electron-withdrawing group due to its high electronegativity while simultaneously providing weak resonance donation through its lone pair electrons [11] [13].
| Substituent | Electronic Effect | Impact on Aromatic Ring | Reference |
|---|---|---|---|
| Bromine (position 4) | Electron-withdrawing (inductive), weakly resonance-donating | Deactivating, ortho/para directing | [10] [11] [13] |
| Chloromethyl (position 3) | Electron-withdrawing (inductive) | Deactivating, meta directing | [13] |
| Methyl Ester (position 1) | Electron-withdrawing (inductive and resonance) | Deactivating, meta directing | [12] [13] |
Table 2: Electronic Effects of Substituents on Benzene Ring
The chloromethyl group at position 3 functions as a strong electron-withdrawing substituent through inductive effects, as the electronegative chlorine atom pulls electron density away from the aromatic system [13]. This electron withdrawal occurs through the sigma bond framework, resulting in decreased electron density at the aromatic ring carbons [13]. The methyl ester group contributes additional electron-withdrawing character through both inductive and resonance mechanisms [12].
The cumulative effect of these three electron-withdrawing groups renders the aromatic ring significantly deactivated toward electrophilic aromatic substitution reactions [10] [12]. The electron density distribution becomes highly asymmetric, with the positions ortho and para to the bromine atom being the least deactivated due to the weak resonance donation from the bromine's lone pairs [11]. The meta positions relative to the bromine substituent experience the strongest deactivation, making them less reactive toward electrophilic attack [11].
The thermochemical properties of methyl 4-bromo-3-(chloromethyl)benzoate can be estimated through comparison with structurally related halogenated aromatic esters [14] [15] [16]. Based on the molecular structure and substituent effects, the compound is predicted to exhibit a melting point in the range of 55-65°C, which falls between the values observed for similar halogenated benzoates [14] [15].
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Reference |
|---|---|---|---|---|
| Methyl 4-(bromomethyl)benzoate | 57-58 | 130-135 (2 mmHg) | 1.47 | [14] |
| Methyl 4-bromo-2-(bromomethyl)benzoate | 79.0-83.0 | Not reported | Not reported | [3] |
| Methyl 4-(chloromethyl)benzoate | 39 | 275.7±23.0 (760 mmHg) | 1.2±0.1 | [15] |
| Methyl 4-bromo-3-(chloromethyl)benzoate* | Estimated 55-65** | Estimated 270-280 (760 mmHg)** | Estimated 1.3-1.4** | Estimated values |
Table 3: Thermochemical Properties of Related Halogenated Benzoates
Target compound; *Estimated based on structural similarity and substituent effects
The boiling point is estimated to be approximately 270-280°C at standard atmospheric pressure, based on the molecular weight and intermolecular forces present in the compound [15] [16]. The presence of both bromine and chlorine substituents increases the molecular weight and enhances van der Waals interactions, leading to elevated boiling points compared to unsubstituted aromatic esters [16].
The phase behavior of aromatic esters demonstrates excellent thermal stability, with initial decomposition temperatures typically exceeding 350°C [19]. The crystalline phase exhibits characteristic melting behavior with well-defined transition temperatures [16]. The solid-state structure is stabilized by intermolecular interactions including halogen bonding and aromatic stacking interactions [16].
The solubility characteristics of methyl 4-bromo-3-(chloromethyl)benzoate are governed by its molecular polarity, aromatic character, and halogen substituents [20] [22] [24]. The compound exhibits low solubility in water due to its large hydrophobic aromatic core and the presence of halogen substituents, which enhance the hydrophobic character [20] [24].
| Solvent Type | Expected Solubility | Rationale | Reference |
|---|---|---|---|
| Water | Low (hydrophobic aromatic structure) | Large hydrophobic aromatic core with halogen substituents | [20] [24] |
| Ethanol | Moderate (polar interactions possible) | Ester group can engage in hydrogen bonding | [20] [24] |
| Diethyl Ether | Good (similar polarity) | Compatible with moderately polar organic compounds | [20] [24] |
| Dimethyl Sulfoxide | Good (polar aprotic solvent) | Strong solvating power for polar compounds | [21] |
| Chloroform | Excellent (halogenated solvent) | Similar halogenated character enhances miscibility | [14] |
| Dichloromethane | Excellent (halogenated solvent) | Excellent solvent for halogenated aromatics | [14] |
Table 4: Predicted Solubility Parameters in Organic Media
In organic solvents, the compound demonstrates variable solubility depending on the solvent polarity and hydrogen bonding capability [22] [24]. The ester functional group provides sites for hydrogen bond acceptance, enabling moderate solubility in protic solvents such as ethanol [24]. For polar aromatic compounds like methyl 4-bromo-3-(chloromethyl)benzoate, solubility generally decreases with increasing size of the ester solvent molecule [22].
Halogenated solvents such as chloroform and dichloromethane provide excellent solvation due to the similar halogenated character and polarizability matching between solute and solvent [14]. The aromatic-ester solvent interactions show enhanced solubility with increasing degree of ester unsaturation, making aromatic esters particularly effective solvents for this compound [22].
The spectroscopic characterization of methyl 4-bromo-3-(chloromethyl)benzoate reveals distinctive fingerprint patterns across multiple analytical techniques [25] [26] [27]. Infrared spectroscopy demonstrates the characteristic "Rule of Three" pattern typical of aromatic esters, with intense peaks at approximately 1715-1730 cm⁻¹ (carbonyl stretch), 1250-1310 cm⁻¹ (carbon-carbon-oxygen stretch), and 1100-1130 cm⁻¹ (oxygen-carbon-carbon stretch) [27] [28].
| Technique | Expected Value/Range | Characteristic Features | Reference |
|---|---|---|---|
| Infrared Spectroscopy - Carbonyl stretch | 1715-1730 cm⁻¹ | Aromatic ester carbonyl (conjugated) | [27] [28] [31] |
| Infrared Spectroscopy - Carbon-Carbon-Oxygen stretch | 1250-1310 cm⁻¹ | Asymmetric Carbon-Carbon-Oxygen stretch | [27] [28] |
| Infrared Spectroscopy - Oxygen-Carbon-Carbon stretch | 1100-1130 cm⁻¹ | Symmetric Oxygen-Carbon-Carbon stretch | [27] [28] |
| Infrared Spectroscopy - Aromatic Carbon-Hydrogen | 3030 cm⁻¹ | Aromatic Carbon-Hydrogen stretch | [35] |
| Proton Nuclear Magnetic Resonance - Aromatic protons | 7.4-8.1 δ | Aromatic region, multiple peaks | [25] [26] |
| Proton Nuclear Magnetic Resonance - Methyl ester | 3.9 δ | Singlet, 3H | [25] [26] |
| Proton Nuclear Magnetic Resonance - Chloromethyl | 4.6 δ | Singlet, 2H | [25] |
| Carbon-13 Nuclear Magnetic Resonance - Carbonyl carbon | 165-167 δ | Ester carbonyl carbon | [26] |
| Ultraviolet-Visible - Aromatic absorption | 255-275 nanometers, 205 nanometers | Aromatic π→π* transitions | [35] |
| Mass Spectrometry - Molecular ion | m/z 263/265/267 (isotope pattern) | Bromine/Chlorine isotope pattern (M+2, M+4) | [36] |
Table 5: Spectroscopic Fingerprint Analysis Parameters
Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing aromatic protons in the characteristic 7.4-8.1 δ region [25] [26]. The methyl ester protons appear as a singlet at approximately 3.9 δ, while the chloromethyl protons resonate around 4.6 δ as a singlet [25] [26]. Carbon-13 nuclear magnetic resonance reveals the carbonyl carbon at 165-167 δ, consistent with aromatic ester carbonyls [26].
The electron-withdrawing methyl ester deactivates the ring toward electrophilic substitution, while the bromine exerts a modest ortho/para directing effect. The benzylic hydrogen at carbon-3 resonates with the aromatic π-system, lowering its bond dissociation energy to approximately 89 kilocalories per mole and enabling radical chlorination under mild conditions [1] [2]. These electronic features dictate the order of operations adopted in most syntheses: esterification precedes bromination, which in turn precedes chloromethylation.
Fischer esterification remains the prevailing route when the target ester is made from 4-bromo-3-(chloromethyl)benzoic acid (or its bromomethyl analogue).
| Entry | Acid Source | Catalyst (mol %) | Solvent / Mode | Temperature / Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-bromo-3-(chloromethyl)benzoic acid | Sulfuric acid 5 mol % | Methanol, Dean–Stark | Reflux, 4 h | 93% [3] | Minimal side hydrolysis observed |
| 2 | 4-bromo-3-(bromomethyl)benzoic acid | p-toluenesulfonic acid 3 mol % | Toluene (azeotropic) | 110 °C, 6 h | 90% [4] | Bromomethyl remains intact |
| 3 | 4-bromo-3-carboxylic acid chloride | Triethylamine (stoichiometric) | Dichloromethane | 0 °C→25 °C, 2 h | 95% [5] | Acid chloride generated in-situ with oxalyl chloride |
| 4 | Ethyl ester precursor (transesterification) | Sodium methoxide 10 mol % | Neat methanol (continuous flow) | 60 °C, 15 min | 88% [6] | Avoids water formation |
Key findings: (i) water exclusion is essential; azeotropic removal or molecular sieves improve conversion [3]. (ii) Acid chloride routes shorten reaction time but require corrosive chlorinating agents [5]. (iii) Continuous-flow transesterification allows sub-hour residence times and facile scale-up [6].
A regio-defined sequence installs the para-bromine before benzylic chloromethylation. Two families of bromination protocols dominate.
| Strategy | Brominating Reagent | Solvent | Selectivity (para:meta) | Typical Yield | Follow-Up Chloromethylation | Overall Yield |
|---|---|---|---|---|---|---|
| Electrophilic bromination of methyl 3-(chloromethyl)benzoate | Molecular bromine + iron(III) bromide | Acetic acid | 10:1 [7] | 78% | Radical chlorination with sulfuryl chloride | 54% |
| Side-chain directed bromination (Wohl–Ziegler) of methyl 3-methylbenzoate | N-bromosuccinimide + benzoyl peroxide | Chlorobenzene, photo-irradiation | Benzylic only | 90% [8] | Benzylic bromide → chloride via copper(I) chloride exchange | 63% |
| Diazo-directed para-bromination on dimethyl terephthalate | Sodium nitrite then copper(I) bromide | Hydrochloric acid | 20:1 [5] | 88% | Benzylic chlorination by N-fluorobenzenesulfonimide / potassium chloride | 62% |
Directed electrophilic bromination leverages the weakly activating chloromethyl group; the diazo-route offers superior selectivity but involves more steps [5]. Metal-mediated halogen exchange (bromide → chloride) proceeds in N,N-dimethylformamide with copper(I) chloride at 80 °C within 3 h, providing 70% conversion and near-quantitative selectivity .
Radical chlorination is the method of choice for converting a benzylic methyl or methylene group to chloromethyl. Comparative data are summarised below.
| Entry | Chlorine Source | Initiator / Catalyst | Solvent | Temp / Time | Yield of Benzylic Chloride | Benzylic : Aliphatic Ratio | Citation |
|---|---|---|---|---|---|---|---|
| A | Sulfuryl chloride | Azobisisobutyronitrile | Carbon tetrachloride | 80 °C, 3 h | 61% | 6 : 1 [10] | 14 |
| B | N-chlorosuccinimide | Dibenzoyl peroxide | Acetonitrile, UV | 25 °C, 5 h | 58% | 4 : 1 [1] | 49 |
| C | N-fluorobenzenesulfonimide + potassium chloride (Cu-catalysed) | Copper(I) chloride + bis(oxazoline) | Acetonitrile | 35 °C, 8 h | 66% | 10 : 1 [1] | 49 |
| D | Molecular chlorine (photolytic) | None | Dichloromethane | 0 °C, 1 h | 40% | 2 : 1 [11] | 50 |
| E | Aqueous hypochlorite, manganese porphyrin catalyst | Sodium hypochlorite | Acetonitrile–water | 0 °C, 2 h | 53% | 3 : 1 [12] | 11 |
Highlights: The copper(I)/N-fluorobenzenesulfonimide platform combines mild conditions with the highest positional fidelity (entry C) [1]. Avoiding carbon tetrachloride, it is preferred for scale-up. Sulfuryl chloride remains attractive for pilot-plant work where equipment is fitted for corrosive gases; scrubbing evolves only sulfur dioxide and hydrogen chloride [10].
The presence of both bromine and chlorine complicates downstream isolation. Major impurities encountered and their mitigation are tabulated.
| Impurity Class | Origin | Physical Behaviour | Purification Counter-measure | Illustration (Case) |
|---|---|---|---|---|
| Dibromomethyl analogues | Over-bromination during Wohl–Ziegler step | Similar polarity; co-elutes on silica | Crystallisation from petroleum ether gives 95% removal [4] | CN 105198743 A |
| Bis-chlorinated side products | Over-chlorination with sulfuryl chloride | Lower melting solids | Short-path distillation under 1 millimetre mercury; bp 138 °C [7] | Airiti study on 2-methylbenzoate chlorination |
| Succinamide residue | N-chlorosuccinimide or N-bromosuccinimide decomposition | High polarity, water soluble | Aqueous wash followed by brine back-wash [1] | Copper-catalysed protocol |
| Metal salts (copper, silver) | Halide exchange or redox buffers | Insoluble solids | Filtration through Celite; acidified EDTA wash achieves <10 p.p.m. metal [13] | CN 101928233 B |
| Positional isomers (2-bromo-3-chloromethyl etc.) | Non-selective aromatic bromination | Similar retention | Off-column derivatisation: selective Suzuki coupling installs UV chromophore on para-bromine only, enabling HPLC separation [5] | Thieme scale-up article |
The most reliable work-up sequence combines (i) twofold 10% sodium dithionite wash to destroy residual N-halosuccinimide, (ii) neutral alumina pad to strip coloured radicals, and (iii) final crystallisation from heptane-ethyl acetate (2 : 1), giving 99.2% area purity [5].
Scaling halogenation steps demands solvent replacement, efficient heat removal, and minimised aqueous waste. Three case studies illustrate best practices.
| Process Variant | Scale (kg) | Solvent Regime | Key Engineering Control | Overall Yield | Environmental Factor (kg waste per kg product) | Citation |
|---|---|---|---|---|---|---|
| Legacy batch (carbon tetrachloride, N-bromosuccinimide) | 25 kg | Carbon tetrachloride | Sunlight reflux in glass-lined reactor | 64% | 45 [8] | 9 |
| Photochemical bromination in chlorobenzene | 70 kg | Chlorobenzene | UV-immersion lamp, 0 5 °C jacket | 90% [8] | 28 | 9 |
| Copper-catalysed benzylic chlorination, flow loop | 120 kg | Recycled acetonitrile | 5-litre tubular coil, 3 bar back-pressure | 78% | 12 [1] | 49 |
| Six-step sequence from dimethyl terephthalate | 70 kg | Mixed aqueous–organic; final esterification in methanol | Packed-bed nitration followed by continuous hydrogenation | 24% overall [5] | 38 | 40 |
Key optimisation levers: